molecular formula C19H20N2O4S B6661708 3-[4-[(5-Methylthiophene-2-carbonyl)amino]piperidine-1-carbonyl]benzoic acid

3-[4-[(5-Methylthiophene-2-carbonyl)amino]piperidine-1-carbonyl]benzoic acid

Cat. No.: B6661708
M. Wt: 372.4 g/mol
InChI Key: BIKJCXUPZATKIM-UHFFFAOYSA-N
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Description

3-[4-[(5-Methylthiophene-2-carbonyl)amino]piperidine-1-carbonyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a piperidine ring, which is further substituted with a 5-methylthiophene-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(5-Methylthiophene-2-carbonyl)amino]piperidine-1-carbonyl]benzoic acid typically involves multi-step organic synthesis. A common route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 5-Methylthiophene-2-carbonyl Group: This step involves the acylation of the piperidine intermediate with 5-methylthiophene-2-carbonyl chloride under basic conditions.

    Coupling with Benzoic Acid: The final step involves coupling the acylated piperidine intermediate with benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in the synthesis of novel organic compounds.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. The presence of the piperidine ring, in particular, is a common feature in many pharmacologically active compounds.

Medicine

Potential medicinal applications include the development of new therapeutic agents

Industry

In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers, due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism by which 3-[4-[(5-Methylthiophene-2-carbonyl)amino]piperidine-1-carbonyl]benzoic acid exerts its effects would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring could facilitate binding to these targets, while the thiophene and benzoic acid moieties might contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-[4-[(Thiophene-2-carbonyl)amino]piperidine-1-carbonyl]benzoic acid: Similar structure but lacks the methyl group on the thiophene ring.

    3-[4-[(Furan-2-carbonyl)amino]piperidine-1-carbonyl]benzoic acid: Contains a furan ring instead of a thiophene ring.

    3-[4-[(Pyridine-2-carbonyl)amino]piperidine-1-carbonyl]benzoic acid: Features a pyridine ring in place of the thiophene ring.

Uniqueness

The presence of the 5-methylthiophene-2-carbonyl group distinguishes 3-[4-[(5-Methylthiophene-2-carbonyl)amino]piperidine-1-carbonyl]benzoic acid from its analogs. This methyl group can influence the compound’s electronic properties and reactivity, potentially enhancing its bioactivity or altering its interaction with molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[4-[(5-methylthiophene-2-carbonyl)amino]piperidine-1-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12-5-6-16(26-12)17(22)20-15-7-9-21(10-8-15)18(23)13-3-2-4-14(11-13)19(24)25/h2-6,11,15H,7-10H2,1H3,(H,20,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKJCXUPZATKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CCN(CC2)C(=O)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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